molecular formula C15H17ClN6 B2597667 2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride CAS No. 2260936-92-1

2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride

Cat. No. B2597667
CAS RN: 2260936-92-1
M. Wt: 316.79
InChI Key: ARGAQLQXDHSMJU-UHFFFAOYSA-N
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Description

The compound “2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride” is a heterocyclic compound containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of compounds containing the pyrazolo[3,4-d]pyrimidine linkage has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The yield of a similar compound was reported to be 62% .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques like 1H NMR . For instance, a similar compound showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques like 1H NMR . For instance, a similar compound was reported to be a yellow liquid .

Scientific Research Applications

Synthesis and Structural Analysis

A series of compounds including (S)-1-(pyrimidin-4-yl)- and (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)-ethan-1-amines were prepared, showcasing the versatility of the core structure in synthesizing heteroaryl ethanamines. This synthesis involves cyclization, followed by acidolytic removal of protecting groups and stereoselective catalytic hydrogenation, highlighting the chemical utility of pyrazolopyrimidin derivatives in generating novel compounds with potential biological activities (Svete et al., 2015).

Biological Evaluation as Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities. The synthesis of these compounds involved condensation reactions leading to various derivatives, which were then screened for cytotoxic and enzymatic inhibition properties, showing the potential of pyrazolopyrimidine compounds in developing new therapeutic agents (Rahmouni et al., 2016).

Antitumor Activity and Structural Characterization

The design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating pyrazolo[3,4-d]pyrimidine, were undertaken to improve cell wall barrier transport. These compounds were evaluated for their antitumor activity, showcasing specific derivatives with promising efficacy, indicating the applicability of pyrazolopyrimidine derivatives in cancer therapy research (Maftei et al., 2016).

Quantum Chemical Calculations and Cytotoxic Activity

Pyrazolopyrimidin-4-one derivatives were synthesized and characterized, including quantum chemical calculations to explore their molecular properties. These compounds were tested against cancer cell lines, illustrating the methodological approach in utilizing pyrazolopyrimidine derivatives to assess and predict their biological activities, further supporting their potential in anticancer research (Kökbudak et al., 2020).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of pyrazole derivatives, including pyrazolopyrimidines, for their antimicrobial and antifungal activities were investigated. These studies highlight the broad spectrum of biological activities associated with pyrazolopyrimidine compounds, underlining their importance in developing new antibacterial and antifungal therapies (El-Sawy et al., 2014).

Future Directions

The future directions for this compound could involve further optimization as anticancer agents, given that similar compounds have shown promising cytotoxicity against tested cancer cell lines .

Mechanism of Action

properties

IUPAC Name

2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6.ClH/c16-6-5-10-8-21(13-4-2-1-3-11(10)13)15-12-7-19-20-14(12)17-9-18-15;/h1-4,7,9-10H,5-6,8,16H2,(H,17,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGAQLQXDHSMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1C3=NC=NC4=C3C=NN4)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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